- A practical route to regiospecifically substituted (R)- and (S)-oxazolylphenolsEuropean Journal of Organic Chemistry, 2001, (16), 3067-3074,
Cas no 93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)

93204-36-5 structure
商品名:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
CAS番号:93204-36-5
MF:C12H15NO5
メガワット:253.251203775406
MDL:MFCD00799501
CID:801225
PubChem ID:24870853
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate
- D-Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester
- methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
- N-CARBOBENZYLOXY-D-SERINE METHYL ESTER
- N-Z-D-serine methyl ester
- Z-D-SERINE METHYL ESTER
- Cbz-D-serine methyl ester
- D-N-Cbz-serine methyl ester
- N-CBZ-D-serine methyl ester
- N-[(Phenylmethoxy)carbonyl]-D-serine methyl ester (ACI)
- D
- (R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- Methyl (R)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate
- MFCD00799501
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanate
- Methyl ((benzyloxy)carbonyl)-D-serinate
- DA-55404
- N-Cbz-D-serineMethylEster
- 93204-36-5
- HY-W052310
- SCHEMBL345229
- methyl N-[(benzyloxy)carbonyl]-D-serinate
- F20435
- Q-101604
- DTXSID80473793
- METHYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYPROPANOATE
- AKOS016844204
- N-(Benzyloxycarbonyl)-D-serine methyl ester
- CS-0045089
- CINAUOAOVQPWIB-SNVBAGLBSA-N
- Z-D-Ser-OMe
- AS-71189
- EN300-7047544
-
- MDL: MFCD00799501
- インチ: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
- InChIKey: CINAUOAOVQPWIB-SNVBAGLBSA-N
- ほほえんだ: C(C1C=CC=CC=1)OC(=O)N[C@H](CO)C(=O)OC
計算された属性
- せいみつぶんしりょう: 253.09500
- どういたいしつりょう: 253.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 8
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 84.9Ų
じっけんとくせい
- 色と性状: 金色の液体
- 密度みつど: 1.2499 (rough estimate)
- ゆうかいてん: 41-43 °C (lit.)
- ふってん: 170 °C/0.01 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.5200 (estimate)
- PSA: 88.35000
- LogP: 0.65110
- 光学活性: [α]25/D +15°, c = 1 in methanol
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD242219)
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR961109-25g |
N-Cbz-D-serine methyl ester |
93204-36-5 | 98% | 25g |
£78.00 | 2025-02-22 | |
Apollo Scientific | OR961109-100g |
N-Cbz-D-serine methyl ester |
93204-36-5 | 98% | 100g |
£160.00 | 2025-02-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UZ881-1g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 98% | 1g |
55.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1046170-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 98% | 100g |
$185 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-25g |
N-Cbz-D-serine Methyl Ester |
93204-36-5 | 98% | 25g |
¥344.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-5g |
N-Cbz-D-serine Methyl Ester |
93204-36-5 | 98% | 5g |
¥102.0 | 2024-07-19 | |
TRC | M345685-50mg |
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 50mg |
$ 65.00 | 2022-06-03 | ||
TRC | M345685-100mg |
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 100mg |
$ 80.00 | 2022-06-03 | ||
Chemenu | CM194910-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 95% | 100g |
$173 | 2024-07-19 | |
Chemenu | CM194910-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 95% | 100g |
$400 | 2021-06-09 |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Acetyl chloride Solvents: Methanol
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 0.5 h, rt; rt → 0 °C
1.2 0 °C → rt; overnight, rt
1.2 0 °C → rt; overnight, rt
リファレンス
- Tetrahydroisoquinoline compound intermediate, its preparation method and application, China, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
リファレンス
- Preparation of fused tricyclic aminopyrimidines as CDK inhibitors for the treatment of abnormal cellular proliferation, World Intellectual Property Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
リファレンス
- Stereoisomers of monatin, their use as sweeteners, and preparation of of them and their intermediates, Japan, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 - 45 min, 10 - 15 °C; 15 °C → 30 °C; 10 - 12 h, 25 - 30 °C
リファレンス
- Process for the preparation of lacosamide using a new intermediate, India, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt
リファレンス
- Preparation of nucleic acid binders having a hydroxyamine motif as protein synthesis inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methanol ; 100 h, 36 °C
リファレンス
- Chemo- and Site-Selective Fischer Esterification Catalyzed by B(C6F5)3Asian Journal of Organic Chemistry, 2021, 10(6), 1424-1427,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Thionyl chloride ; cooled; 4 h, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
リファレンス
- Preparation of thiazole derivatives as ERR-α inverse agonists, World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate , Water Solvents: Chloroform
リファレンス
- Discovery of DA-1229: A potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetesBioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3809-3812,
ごうせいかいろ 10
はんのうじょうけん
1.1 Catalysts: Tetrabutylammonium bromide ; 25 min, rt
リファレンス
- A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditionsCanadian Journal of Chemistry, 2009, 87(2), 393-396,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
リファレンス
- Preparation of dipeptide and tripeptide epoxy ketone protease inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h
リファレンス
- Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reactionTetrahedron: Asymmetry, 2002, 13(19), 2113-2115,
ごうせいかいろ 13
はんのうじょうけん
1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanolSynlett, 2005, (10), 1527-1530,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- First Stereocontrolled Synthesis of (S)-Cleonin and Related Cyclopropyl-Substituted Amino AcidsOrganic Letters, 2001, 3(21), 3273-3275,
ごうせいかいろ 15
はんのうじょうけん
リファレンス
- Synthesis of tritiated threonine with a high specific activityJournal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(10), 1141-6,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 45 min, 0 °C
リファレンス
- A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfidesTetrahedron, 2015, 71(14), 2089-2094,
ごうせいかいろ 17
はんのうじょうけん
リファレンス
- Synthesis and biological evaluation of fluorescent analogs of polymyxin BPeptide Science, 2012, 48, 97-100,
ごうせいかいろ 18
はんのうじょうけん
リファレンス
- The synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones as novel protein kinase C modulatorsTetrahedron Letters, 2000, 41(45), 8711-8715,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 0 °C; 3 h, rt
リファレンス
- Different Routes to Ampholytic Polydehydroalanine: Orthogonal versus Simultaneous DeprotectionMacromolecular Rapid Communications, 2019, 40(10),,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 min, 0 °C
1.2 2 h, 0 °C → reflux
1.2 2 h, 0 °C → reflux
リファレンス
- Substituted diaminopropanol derivatives as glucosylceramide synthase inhibitors for the treatment of diseases and their preparation, World Intellectual Property Organization, , ,
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Raw materials
- D-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester, acetate (ester)
- Carbamic acid, [(2R,5R)-tetrahydro-4-oxo-2-[(1S)-1-[[tris(1-methylethyl)silyl]oxy]ethyl]-2H-1,3-oxazin-5-yl]-, phenylmethyl ester (9CI)
- Methyl D-serinate
- Z-D-Ser-OH
- D-Serine
- O1-benzyl O2-methyl (2R)-aziridine-1,2-dicarboxylate
- H-D-Ser-OMe.HCl
- N-(N-Benzyloxycarbonyloxy)succinimide
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preparation Products
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate) 関連製品
- 26607-51-2(N-Cbz-d-alanine)
- 1142-20-7(N-[(Benzyloxy)carbonyl]-L-alanine)
- 1676-81-9(Z-Ser-OMe)
- 14464-15-4(Z-DL-Serine Methyl Ester)
- 21209-51-8(N-(Benzyloxycarbonyl)serine Benzyl Ester)
- 59524-02-6(Boc-Ser-OBzl)
- 23680-31-1((S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid)
- 2768-56-1(N-Carbobenzoxy-DL-serine)
- 1145-80-8(N-Carboxybenzyl-L-serine)
- 141527-78-8(Benzyl (tert-butoxycarbonyl)-D-serinate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

清らかである:99%/99%
はかる:100g/500g
価格 ($):166.0/594.0